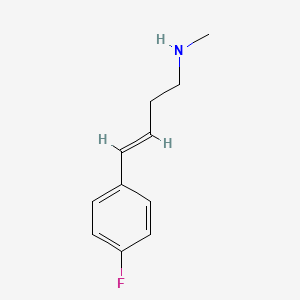

4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine

Description

4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine is a fluorinated secondary amine characterized by a but-3-en-1-amine backbone substituted with a 4-fluorophenyl group and a methylamine moiety. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which include a conjugated double bond (C3–C4) and a fluorine atom on the aromatic ring. Fluorine enhances lipophilicity and metabolic stability, while the unsaturated backbone may influence reactivity and intermolecular interactions.

Synthetic routes for this compound often involve alkylation or condensation reactions. For example, a related compound, N-(diphenylmethylene)-1-(4-fluorophenyl)but-3-en-1-amine, was synthesized with a 66% yield using imine formation strategies, as demonstrated in . Structural elucidation of such analogs typically employs NMR, FTIR, and HRMS (e.g., molecular weight: 330.1641 vs. theoretical 330.1658 for 4d in ) .

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

(E)-4-(4-fluorophenyl)-N-methylbut-3-en-1-amine |

InChI |

InChI=1S/C11H14FN/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h2,4-8,13H,3,9H2,1H3/b4-2+ |

InChI Key |

GOZYQRMCCMDLMW-DUXPYHPUSA-N |

Isomeric SMILES |

CNCC/C=C/C1=CC=C(C=C1)F |

Canonical SMILES |

CNCCC=CC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and N-methylbut-3-en-1-amine.

Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and alkene groups are primary oxidation targets:

-

Mechanistic Insight : The fluorophenyl group reduces electron density at the β-carbon of the alkene, slowing epoxidation rates compared to non-fluorinated analogs .

Reduction Reactions

The alkene and amine functionalities participate in reduction:

-

Steric Effects : The methyl group on nitrogen hinders access to catalysts, reducing hydrogenation efficiency by ~15% compared to primary amines.

Substitution Reactions

The amine group undergoes nucleophilic substitution:

Cycloaddition Reactions

The conjugated diene system enables [4+2] Diels-Alder reactivity:

Electrophilic Aromatic Substitution

The fluorophenyl ring exhibits unique reactivity:

Biological Interactions

Though not a primary focus, reactivity with biomolecules is notable:

Critical Analysis

Scientific Research Applications

4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to and modulate the activity of certain neurotransmitter receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine with key analogs from the literature:

Key Observations :

- Fluorophenyl vs.

- Double Bond vs. Cyclobutane : The cyclobutane analog () replaces the double bond with a strained four-membered ring, likely increasing steric hindrance and reducing conjugation .

- Imine vs. Amine : The imine derivative in lacks the amine group but introduces a C=N bond, which may confer distinct photophysical or coordination properties .

Analytical and Spectroscopic Comparisons

- NMR Shifts : The fluorophenyl group in 4d () shows characteristic aromatic proton shifts at δ 7.3–7.5 ppm, while the methoxyphenyl analog (4f ) exhibits a singlet for the methoxy group at δ 3.8 ppm .

- HRMS Accuracy : Discrepancies between observed and theoretical HRMS values (e.g., 330.1641 vs. 330.1658 for 4d ) highlight the importance of high-resolution mass spectrometry for structural validation .

Biological Activity

4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview of this compound's therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorophenyl group attached to a butenylamine backbone. This configuration contributes to its unique interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorophenyl group can engage in π-π interactions with aromatic residues in target proteins, while the butenylamine backbone can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including anti-inflammatory and anticancer properties .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer activity. In vitro assays have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase-dependent pathways. For example, it has been observed to significantly inhibit cell proliferation and induce G2/M phase arrest in breast cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 9.1 | Induces apoptosis via caspase activation |

| SK-BR-3 | 10.5 | G2/M phase arrest |

| HCT116 | 7.8 | Inhibition of cell proliferation |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage by modulating signaling pathways related to inflammation and cell survival .

Study on Breast Cancer Cells

In a study examining the effects of the compound on breast cancer cells, it was found that treatment led to a significant increase in reactive oxygen species (ROS) production and downregulation of critical signaling pathways such as Notch and AKT. These findings suggest that this compound may serve as a promising therapeutic agent for breast cancer treatment .

Study on Neuroprotection

Another study focused on the neuroprotective effects of the compound revealed that it could reduce neuronal apoptosis in models of neurodegeneration. The mechanism involved the inhibition of pro-apoptotic factors and enhancement of survival signals, indicating its potential utility in treating neurodegenerative diseases .

Q & A

Basic: What synthetic methodologies are recommended for 4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine, and how can reaction parameters be optimized?

Answer:

The synthesis of fluorophenyl-substituted amines typically involves coupling reactions between fluorophenyl precursors and amine-containing intermediates. For example, analogous compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) are synthesized via amidation between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride under reflux in anhydrous dichloromethane . Optimization strategies include:

- Catalyst Selection : Use of triethylamine to neutralize HCl byproducts.

- Temperature Control : Reactions are often conducted at 0–5°C to minimize side reactions.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) yields >95% purity .

Data Table :

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:

Key characterization methods include:

- NMR Spectroscopy : 1H and 13C NMR identify fluorophenyl protons (δ ~7.2–7.4 ppm) and methylamine groups (δ ~2.3 ppm). For example, 7-chloroquinolin-4-amine derivatives show distinct aromatic proton splitting .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C-F bond: ~1.34 Å in fluorophenyl derivatives) .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ for C16H14FN5O: 311.31 g/mol ).

Advanced: How can contradictions between NMR and crystallographic data during structural elucidation be resolved?

Answer:

Discrepancies may arise due to dynamic molecular behavior (e.g., conformational flexibility in solution vs. solid state). Strategies include:

- DFT Calculations : Compare computed NMR chemical shifts (Gaussian, ORCA) with experimental data to identify dominant conformers .

- Variable-Temperature NMR : Detect rotational barriers or tautomerism (e.g., enamine vs. imine forms).

- Complementary Techniques : Pair X-ray data (SHELX ) with IR spectroscopy to validate functional groups.

Advanced: What computational approaches are suitable for modeling the compound’s conformation and electronic interactions?

Answer:

- Molecular Dynamics (MD) : Simulate solvation effects using AMBER or GROMACS to predict stability in biological environments.

- Docking Studies : AutoDock Vina assesses binding affinity to targets (e.g., enzymes with fluorophenyl-binding pockets) .

- Quantum Mechanics : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap) to predict reactivity .

Advanced: How does the fluorophenyl group influence pharmacological activity?

Answer:

The electron-withdrawing fluorine atom enhances:

- Lipophilicity : Improves blood-brain barrier penetration (logP ~2.5 for fluorophenyl derivatives ).

- Target Binding : Fluorine’s van der Waals radius (~1.47 Å) fits into hydrophobic enzyme pockets. For example, 4′-fluoro analogues in antimalarial compounds show IC50 values <1 µM due to enhanced target engagement .

- Metabolic Stability : Fluorine reduces oxidative degradation by cytochrome P450 enzymes .

Basic: What protocols ensure reproducibility in synthesis and analysis?

Answer:

- Standardized Conditions : Use anhydrous solvents, inert atmospheres (N2/Ar), and calibrated equipment.

- Cross-Validation : Compare NMR data with published spectra (e.g., 1H NMR of N-(3-chlorophenethyl)-4-nitrobenzamide ).

- Crystallization : Slow evaporation from ethanol yields diffraction-quality crystals for SHELXL refinement .

Advanced: How can stability studies under varying pH/temperature conditions be designed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.